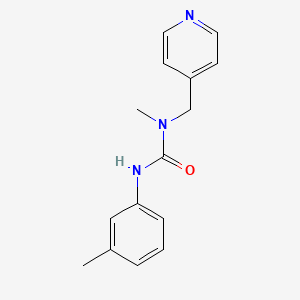
1-Methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as MPPU and is a urea derivative that has been synthesized and studied for its biological activity.
Mecanismo De Acción
The mechanism of action of MPPU involves its binding to the GABA-A receptor, which is a type of receptor that is involved in the regulation of anxiety and other neurological processes. This binding results in the modulation of the GABAergic system, which can have an effect on anxiety and other neurological processes.
Biochemical and Physiological Effects:
MPPU has been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes. This compound has been shown to have an anxiolytic effect, which means that it can reduce anxiety levels in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPPU in lab experiments is that it has been shown to have an anxiolytic effect, which can be useful in studies involving anxiety and other neurological processes. However, one limitation of using MPPU is that it has not been extensively studied and its effects on humans are not well understood.
Direcciones Futuras
There are several future directions for the study of MPPU. One possible direction is to further investigate its effects on the GABAergic system and its potential applications in the treatment of anxiety and other neurological disorders. Another possible direction is to study its effects on other biological systems, such as the immune system and the cardiovascular system. Additionally, more research is needed to determine the safety and toxicity of MPPU in humans.
Métodos De Síntesis
The synthesis of MPPU involves the reaction of 4-(chloromethyl)pyridine with 3-methylbenzylamine, followed by the addition of 1-methylurea. This reaction results in the formation of MPPU as a white solid with a melting point of 135-137°C.
Aplicaciones Científicas De Investigación
MPPU has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an effect on the GABAergic system, which is involved in the regulation of anxiety and other neurological processes.
Propiedades
IUPAC Name |
1-methyl-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-4-3-5-14(10-12)17-15(19)18(2)11-13-6-8-16-9-7-13/h3-10H,11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBMBOZLABHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N(C)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

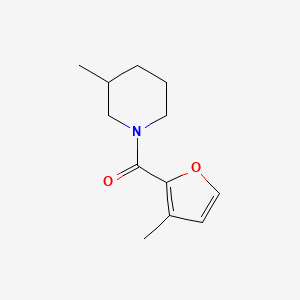
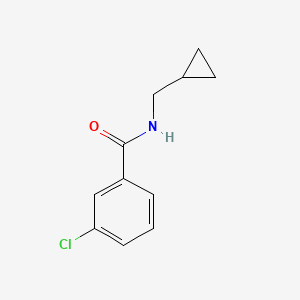
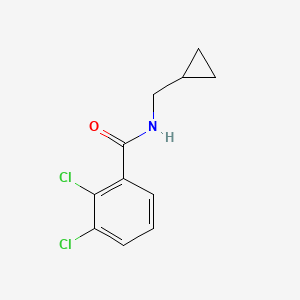

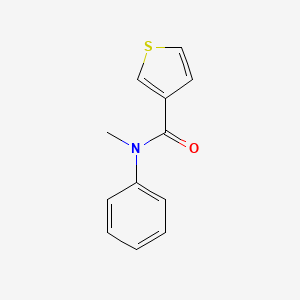
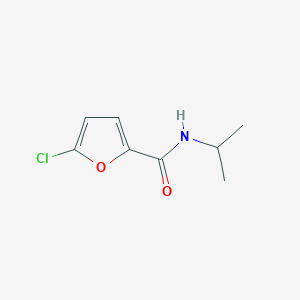
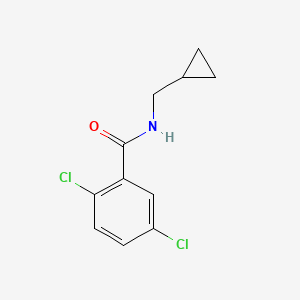
![2-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510058.png)
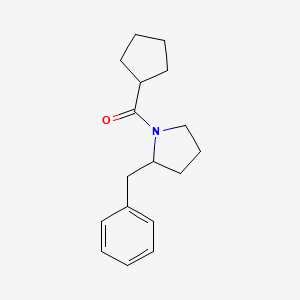

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 2-ethyl-3-methylquinoline-4-carboxylate](/img/structure/B7510086.png)
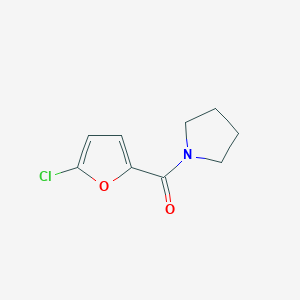
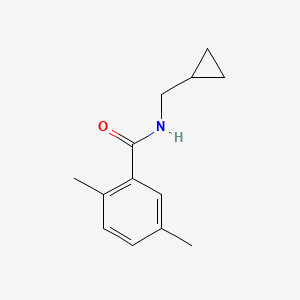
![2-methyl-N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7510107.png)